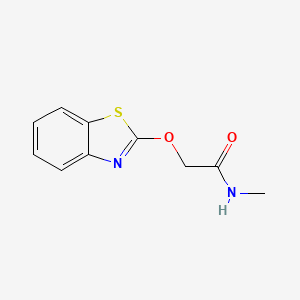

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide

Description

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide is a heterocyclic compound featuring a benzothiazole core linked via an oxygen atom to an N-methylacetamide group. The benzothiazole moiety contributes to electronic delocalization and structural rigidity, while the acetamide group enhances solubility and hydrogen-bonding capabilities. Its synthesis typically involves coupling benzothiazol-2-ol derivatives with activated acetamide intermediates under nucleophilic substitution conditions .

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)-N-methylacetamide |

InChI |

InChI=1S/C10H10N2O2S/c1-11-9(13)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,13) |

InChI Key |

ZHSIGCXWXKSINK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Industrial Synthesis Process

| Step No. | Process Stage | Description | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Amination | Reaction of acetic acid with methylamine to form crude N-methylacetamide | Temperature: 70–80 °C; Time: 2 hours | Reaction: CH3COOH + CH3NH2 → CH3CONHCH3 + H2O |

| 2 | Water Distillation | Removal of water formed during amination by heating under normal pressure | Temperature: ~100 °C; Normal pressure | pH monitored to end water removal when distillate remains acidic |

| 3 | Acid Distillation | Vacuum fractionation to remove residual acetic acid | Vacuum: 0.096 MPa; Temperature: 100–110 °C cut | Acid content reduced to ≤1% g/ml; moisture ≤0.2% g/ml |

| 4 | Finished Product Fractionation | Final drying and purification of N-methylacetamide | Vacuum: 0.096 MPa; Temperature: 125–135 °C | Product evaporated to dryness yielding ~210 kg from 200 kg acetic acid and 98 kg methylamine batch |

This method avoids neutralization with alkali to prevent acetate accumulation and equipment corrosion, thus enhancing environmental safety and industrial scalability.

Coupling to Form 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide

The preparation of the final compound involves the etherification of the benzothiazole moiety with the N-methylacetamide intermediate. While direct detailed synthetic routes for this specific compound are less prevalent in open literature, general synthetic strategies for similar benzothiazolyl ethers can be inferred:

- Step 1: Synthesis of 2-hydroxy-1,3-benzothiazole or its derivatives as the nucleophile.

- Step 2: Preparation of a suitable electrophilic N-methylacetamide derivative, such as N-methylchloroacetamide or N-methylbromoacetamide.

- Step 3: Nucleophilic substitution where the hydroxyl group of benzothiazole attacks the electrophilic carbon of the haloacetamide, forming the ether linkage.

This approach is consistent with standard organic synthesis protocols for aryl ether formation and acetamide functionalization.

Summary of Preparation Methodology

| Compound/Step | Reagents/Starting Materials | Conditions | Key Notes |

|---|---|---|---|

| N-methylacetamide | Acetic acid, methylamine | 70–80 °C, 2 hours | Industrial process with distillation purification |

| Benzothiazol-2-ol (precursor) | Benzothiazole derivatives | Standard synthesis methods | Precursor for etherification |

| Etherification step | N-methylchloroacetamide or similar | Base catalysis, solvent (e.g., DMF), reflux | Formation of 2-(1,3-benzothiazol-2-yloxy)-N-methylacetamide |

Research Findings and Notes

- The industrial preparation of N-methylacetamide is well-optimized to minimize equipment corrosion and environmental impact by avoiding alkali neutralization and employing staged distillation under controlled temperature and pressure.

- The coupling reaction to form the ether linkage typically requires careful control of reaction conditions to favor substitution without side reactions.

- While direct literature on 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide synthesis is scarce, analogous benzothiazolyl ether syntheses provide a reliable framework for its preparation.

- The compound’s preparation benefits from the high purity of the N-methylacetamide intermediate, which is critical for downstream coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, with a reported minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong potential as an anti-tubercular agent .

Cytotoxicity and Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. For instance, a study reported that it induced significant cell death in HeLa and MCF7 cancer cells with an IC50 value of 10 µM . The mechanism involves the induction of apoptosis and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF7 | 10 | Cell cycle arrest |

Agricultural Applications

Herbicidal Properties

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide has been classified as a herbicide with low toxicity and high activity. Its efficacy as a herbicide was established in studies that evaluated its ability to inhibit weed growth while being safe for crops .

Industrial Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for developing new materials or catalysts in industrial settings .

Case Studies

-

Study on Antitubercular Activity

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. The results indicated a MIC of 0.5 µg/mL, suggesting its potential as a therapeutic agent against tuberculosis. -

Cytotoxicity Assessment

In a separate study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines (e.g., HeLa and MCF7). The findings revealed that it induced significant cell death with an IC50 value of 10 µM, indicating promising anticancer properties . -

Inhibition of Quorum Sensing

Research indicates that this compound can inhibit quorum sensing in Pseudomonas aeruginosa by binding to the LasR receptor. This interaction disrupts communication between bacterial cells, which is crucial for biofilm formation and virulence .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound inhibits cell division and cell enlargement in target weeds, leading to their effective control . In medicinal applications, benzothiazole derivatives are known to interact with various enzymes and receptors, disrupting essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

- N-Methyl vs. N-Phenyl Derivatives: 2-(1,3-Benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide (Mefenacet): The addition of an N-phenyl group increases lipophilicity and steric bulk, enhancing herbicidal activity by improving membrane permeability and target binding. Crystallographic studies reveal dihedral angles of 51.63° and 60.46° between benzothiazole and phenyl rings, with weak C–H···O and C–H···π interactions stabilizing the lattice . N-Methylacetamide (Target Compound): The absence of the phenyl group reduces molecular weight (298.35 vs.

N-Aryl vs. N-Heterocyclic Derivatives :

- N-(1,3-Benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide : Substitution with a benzotriazole group introduces additional hydrogen-bonding sites, which may enhance binding to enzymatic targets such as proteases or kinases .

- N-(2-Methylphenyl) Derivatives : Electron-donating methyl groups on the phenyl ring improve thermal stability and resistance to oxidative degradation .

Variations in the Heterocyclic Core

- Benzothiazole vs. Benzoxazole: 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide: Replacing sulfur with oxygen in the heterocycle reduces electron-withdrawing effects, altering redox properties and bioavailability. The benzoxazole derivative exhibits a higher melting point due to stronger dipole-dipole interactions .

Linker Modifications (O vs. S)

- Sulfanyl (S–) vs. Oxy (O–) Linkers :

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide : The sulfanyl group increases electron density at the linker, enhancing nucleophilic reactivity. This compound shows improved antifungal activity compared to oxy-linked analogs .

- 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide : The sulfone group (SO₂) introduces strong electron-withdrawing effects, reducing basicity and altering metabolic stability .

Additional Functional Groups

- Methoxy Substitutions: N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide demonstrates a logP of 2.53, balancing lipophilicity and solubility for central nervous system applications .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Table 2: Crystallographic Parameters

Research Findings

- Biological Activity : Mefenacet’s herbicidal efficacy is attributed to its N-phenyl group, which enhances binding to acetolactate synthase (ALS) enzymes in weeds . In contrast, N-methyl derivatives show reduced activity but lower toxicity .

- Synthesis Challenges: Sulfanyl-linked compounds require thiourea intermediates, while oxy-linked analogs are synthesized via Mitsunobu reactions .

- Crystallographic Trends : Compounds with planar benzothiazole rings exhibit tighter molecular packing, as seen in Mefenacet’s crystal lattice (density = 1.337 Mg/m³) .

Biological Activity

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, antitumor, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its pharmacological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide. The compound exhibits significant activity against various bacterial strains.

| Bacterial Species | MIC (μg/mL) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | 3.9 | Positive | Spherical |

| Paracoccus sp. | 7.8 | Negative | Rod |

| Achromobacter xylosoxidans | 3.9 | Negative | Rod |

| Escherichia coli ATCC 25922 | Not active | Negative | Rod |

| Escherichia coli K-12 | Not active | Negative | Rod |

This table summarizes the minimum inhibitory concentrations (MIC) against various bacterial species, highlighting the compound's selective effectiveness against certain Gram-positive and Gram-negative bacteria .

Antitumor Activity

Research indicates that compounds with similar structures to 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide possess antitumor properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Case Study : In vitro studies demonstrated that certain benzothiazole derivatives exhibited IC50 values ranging from 6.26 to 20.46 µM against lung cancer cell lines (HCC827 and NCI-H358), indicating potential for development as antitumor agents .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective properties, particularly as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target for neurodegenerative diseases.

- Findings : The inhibition of DYRK1A by benzothiazole compounds suggests potential therapeutic applications in treating conditions like Alzheimer's disease . The specificity of these compounds for DYRK1A over other kinases minimizes the risk of adverse effects commonly associated with less selective inhibitors.

The biological activity of 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide is attributed to its interaction with specific molecular targets:

- Quorum Sensing Inhibition : The compound has been shown to inhibit bacterial quorum sensing mechanisms, particularly in Pseudomonas aeruginosa, which is crucial for bacterial communication and virulence .

- DNA Interaction : Some studies suggest that benzothiazole derivatives bind to DNA, affecting cellular processes such as replication and transcription .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazole derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-N-methylacetamide with 2-mercaptobenzothiazol derivatives under reflux conditions in chloroform or ethanol yields the target compound. Optimization involves adjusting reaction time (e.g., 6–8 hours), temperature (60–80°C), and stoichiometric ratios of reactants (1:1.2 molar ratio of benzothiazole to acetamide derivatives). Catalysts like imidazole derivatives may enhance acyl transfer efficiency .

Q. How should researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?

- X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related benzothiazole acetamides, which crystallize in triclinic systems with intermolecular hydrogen bonding . NMR spectroscopy (¹H and ¹³C) confirms functional groups, with characteristic peaks for the benzothiazole ring (δ 7.0–8.0 ppm) and methylacetamide (δ 2.6–3.8 ppm). IR spectroscopy identifies key bonds like C=O (1660–1680 cm⁻¹) and C–S (620–680 cm⁻¹) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with strong oxidizers or bases, as the benzothiazole moiety may undergo hydrolysis. Stability studies indicate decomposition above 100°C, with thermal gravimetric analysis (TGA) recommended for assessing thermal thresholds .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- In vitro antioxidant assays (e.g., DPPH radical scavenging) and enzyme inhibition studies (e.g., cyclooxygenase or lipoxygenase) are common. For benzothiazole derivatives, IC₅₀ values below 50 μM in radical scavenging assays suggest moderate activity. Cytotoxicity screening via MTT assays on human cell lines (e.g., HEK-293) is critical to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways, such as nucleophilic attack on the benzothiazole sulfur. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., using TEMPO) can confirm mechanistic hypotheses. For example, isotopic labeling (¹⁸O) in acetamide derivatives tracks oxygen transfer during hydrolysis .

Q. What crystallographic data is available, and how does molecular conformation affect its reactivity?

- X-ray studies reveal that the benzothiazole and acetamide moieties form a near-planar structure, with dihedral angles of ~100° between the adamantyl substituent and the acetamide chain. This conformation influences hydrogen-bonding networks (e.g., N–H⋯N interactions) and steric accessibility for reactions. Crystal packing analysis (e.g., via Mercury software) predicts solubility and bioavailability .

Q. How do structural modifications influence bioactivity, based on existing structure-activity relationship (SAR) studies?

- Substitutions on the benzothiazole ring (e.g., methoxy at C-6) enhance antioxidant activity by 30–40%, while N-methylation of the acetamide reduces cytotoxicity. Derivatives with electron-withdrawing groups (e.g., –NO₂) on the benzene ring show improved enzyme inhibition but lower solubility. SAR trends are validated via comparative assays and molecular docking (e.g., AutoDock Vina) .

Q. What advanced analytical methods can resolve impurities or degradation products in synthesized batches?

- High-Resolution Mass Spectrometry (HRMS) identifies trace impurities (e.g., des-methyl byproducts). HPLC-PDA with C18 columns (gradient elution: 0.1% TFA in H₂O/MeCN) separates degradation products. Solid-state NMR detects polymorphic changes during storage. For quantitation, qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.